Ethyl piperidine-3-carboxylate
Description
Significance as a Chiral Building Block in Chemical Synthesis
The importance of ethyl piperidine-3-carboxylate in chemical synthesis is profoundly linked to its chirality. ontosight.ai The production of enantiomerically pure compounds is critical in many applications, especially pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities. chemimpex.com this compound serves as a chiral building block, providing a pre-defined stereochemical center that guides the synthesis towards a specific, desired enantiomer. chemimpex.comambeed.combldpharm.com
The synthesis of optically pure ethyl nipecotate often involves the resolution of a racemic mixture (a 50:50 mixture of both enantiomers). researchgate.net A notable method for this is classical resolution, which uses a chiral resolving agent, such as dibenzoyl-l-tartaric acid or D-tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization. researchgate.netacs.org For instance, research has demonstrated the effective resolution of racemic ethyl nipecotate using dibenzoyl-l-tartaric acid to isolate the desired enantiomer. acs.org Enzymatic resolution, where an enzyme like lipase (B570770) preferentially hydrolyzes one enantiomer over the other, is another established technique. researchgate.net The ability to access these optically pure forms makes this compound an invaluable tool for asymmetric synthesis. ontosight.airesearchgate.net
Role as a Versatile Intermediate in Pharmaceutical Development
The piperidine (B6355638) structural motif is present in a wide array of pharmaceutical agents, and this compound is a key intermediate in their synthesis. ontosight.aichemimpex.com Its structure can be modified to produce a diverse range of biologically active molecules, making it a versatile precursor in drug discovery and development. chemimpex.comchemimpex.com
Research has shown that both the (S) and (R) enantiomers of this compound are used as reactants for the synthesis of various classes of therapeutic agents. sigmaaldrich.comsigmaaldrich.com These applications highlight the compound's broad utility in medicinal chemistry. chemimpex.com For example, the (S)-enantiomer is a reactant for creating dipeptidyl peptidase-4 (DPP-4) inhibitors, Janus kinase (JAK2) inhibitors, and human tryptase inhibitors. sigmaaldrich.com The (R)-enantiomer is used to synthesize GABA uptake inhibitors and dual H1/5-HT2A receptor antagonists for treating sleep disorders. sigmaaldrich.com Both enantiomers are employed in the synthesis of serotonin (B10506) and noradrenaline reuptake inhibitors. sigmaaldrich.comsigmaaldrich.com
Table 2: Pharmaceutical Applications of this compound Enantiomers
| Enantiomer | Therapeutic Target/Application |
|---|---|
| (S)-Ethyl piperidine-3-carboxylate | DPP-4 inhibitors sigmaaldrich.com |
| JAK2 inhibitors sigmaaldrich.com | |
| Serotonin and noradrenaline reuptake inhibitors sigmaaldrich.com | |
| Human tryptase inhibitors sigmaaldrich.com | |
| Anti-thrombotic nipecotamides sigmaaldrich.com | |
| (R)-Ethyl piperidine-3-carboxylate | DPP-4 inhibitors sigmaaldrich.com |
| Dual H1/5-HT2A receptor antagonists sigmaaldrich.com | |
| Serotonin and noradrenaline reuptake inhibitors sigmaaldrich.com |
Importance in Advanced Organic Synthesis and Complex Molecule Production
Beyond its role as a direct precursor to active pharmaceutical ingredients, this compound is crucial for the synthesis of complex molecular architectures. ontosight.aichemimpex.com Its functional groups—the secondary amine and the ethyl ester—allow for a wide range of chemical transformations, making it an essential building block for multi-step syntheses.
A significant example of its application is in the preparation of (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate, an investigational immunopotentiating agent designed to stimulate immune cells in livestock. acs.orgscientific.net The synthesis connects a 2-thiopheneacetic acid unit to (S)-ethyl nipecotate via an amide bond, demonstrating the compound's utility in constructing sophisticated molecules. acs.orgscientific.net Furthermore, radio-labelled versions of ethyl nipecotate, such as ¹⁴C-labelled enantiomers, have been synthesized for use in studies involving GABA uptake ligands, showcasing its importance in creating specialized tools for biochemical research. osti.gov The compound's adaptability allows chemists to incorporate the piperidine ring into larger, more intricate structures, facilitating advancements in chemical research and the development of novel materials and therapeutics. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWBSOUNZWSFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316669 | |
| Record name | Ethyl nipecotate | |
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Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5006-62-2, 71962-74-8 | |
| Record name | Ethyl nipecotate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nipecotic acid ethyl ester | |
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| Record name | Ethyl piperidine-3-carboxylate (+-)- | |
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| Record name | 5006-62-2 | |
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| Record name | Ethyl nipecotate | |
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| Record name | Ethyl piperidine-3-carboxylate | |
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| Record name | Ethyl piperidine-3-carboxylate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Reactions
Established Synthetic Routes for Ethyl Piperidine-3-carboxylate and its Derivatives
The preparation of this compound and its analogues can be achieved through several established chemical pathways, ranging from direct esterification to complex multi-step sequences.
Esterification Reactions for Carboxylic Acid Precursors
A primary and straightforward method for synthesizing this compound is through the esterification of its corresponding carboxylic acid precursor, piperidine-3-carboxylic acid (nipecotic acid). This reaction typically involves treating the carboxylic acid with ethanol (B145695) in the presence of a suitable acid catalyst. smolecule.com The process can also be part of a broader multi-step synthesis where the ester group is introduced after the formation of the core piperidine (B6355638) ring. ontosight.ai For instance, studies on the trans-esterification of a complex derivative of this compound have shown that the reaction can occur in the presence of ethanol, catalyzed by carboxylesterases. nih.gov
Chiral Resolution Techniques for Enantiomeric Purity
Since many pharmaceutical applications require enantiomerically pure compounds, the resolution of racemic this compound is of significant importance. ontosight.ai This process separates the (R) and (S) enantiomers from a racemic mixture. A common method involves the use of chiral resolving agents to form diastereomeric salts that exhibit different solubilities, allowing one to be selectively precipitated. google.com
One effective technique employs di-benzoyl-L-tartaric acid as the resolving agent in a suitable solvent. google.com This process is noted for being a straightforward, efficient, and reproducible method for generating substantially pure diastereomeric salts with high yields. google.com Other resolving agents, such as (S)-mandelic acid, can also be utilized. google.com Another patented method describes the optical resolution using a specific resolving agent, which, after salt formation and precipitation, allows for the recovery of the desired optically active ethyl (3S)-piperidinecarboxylate. google.com
| Resolving Agent | Target Enantiomer Precipitated | Notes |
|---|---|---|
| di-benzoyl-L-tartaric acid | (S) enantiomer | A preferred agent capable of forming diastereomeric salts that precipitate at different rates. |
| (S)-mandelic acid | Data not specified | Listed as a suitable alternative resolving agent. |
| di-benzoyl-D-tartaric acid | (R) enantiomer (inferred) | Mentioned as a suitable resolving agent. |
| (R)-mandelic acid | Data not specified | Listed as a suitable alternative resolving agent. |
Asymmetric Synthesis Approaches for Stereoselective Production
To circumvent the need for chiral resolution, asymmetric synthesis methods are employed to directly produce a specific enantiomer of this compound. ontosight.ai These approaches often involve the use of chiral auxiliaries, catalysts, or enzymes that guide the reaction to selectively form the desired stereoisomer. ontosight.ai The "3S" notation in ethyl (3S)-piperidine-3-carboxylate signifies the specific stereochemistry at the 3-position, highlighting its role as an intermediate in producing pharmaceuticals that require a specific stereoisomer for their biological activity. ontosight.ai This makes asymmetric synthesis a highly valuable strategy in modern pharmaceutical chemistry. ontosight.aichemimpex.com
Multi-step Preparations from Key Intermediates
This compound and its derivatives are often synthesized through multi-step reaction sequences starting from readily available chemical intermediates. ontosight.ai One patented method for preparing ethyl 2-oxo-3-piperidinecarboxylate involves a two-step process with a total yield of over 77%. google.com The synthesis begins with the reaction of diethyl malonate and acrylonitrile (B1666552) to form 2-cyanoethyl diethyl malonate, which is then hydrogenated and cyclized using a Raney cobalt catalyst to yield the final product. google.com
Another example is the synthesis of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, a key nipecotic ester intermediate. google.com This process starts from 3-methoxybenzaldehyde (B106831) and proceeds via an amide ester, ethyl 4-(3'-methoxyphenyl)-2-piperidone-5-carboxylate. google.com Furthermore, this compound itself can serve as a starting material for more complex molecules. For example, it can be reacted with benzene (B151609) sulfonyl chloride in the first step of a three-step synthesis to produce 1,3,4-oxadiazole (B1194373) derivatives. nih.gov
| Step | Reactants | Key Reagents/Catalysts | Product | Yield |
|---|---|---|---|---|
| 1 | Diethyl malonate, Acrylonitrile | Alkali catalyst (e.g., KOC(CH₃)₃) | 2-cyanoethyl diethyl malonate | Not specified separately |
| 2 | 2-cyanoethyl diethyl malonate | Raney cobalt catalyst, Hydrogen | Ethyl 2-oxo-3-piperidinecarboxylate | 95.9% (for this step) |
| Total Yield | >77% |
Advanced Synthetic Strategies
Innovation in synthetic methodology continues to provide more efficient and selective routes to this compound and its derivatives. Chemoenzymatic approaches represent a significant advancement in this field.
Chemoenzymatic Synthesis Utilizing Lipases
Chemoenzymatic synthesis combines chemical reactions with biological catalysis, often using enzymes like lipases to achieve high selectivity. Lipases are particularly useful for the chiral resolution of esters. researchgate.net The enantioselective hydrolysis of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate for (-)-Paroxetine, has been studied using various microbial lipases. researchgate.net Among the tested enzymes, the lipase (B570770) from Candida antarctica (fraction B), or CAL-B, demonstrated the highest activity. researchgate.net
Research has shown that the immobilization of these enzymes can significantly affect their selectivity. researchgate.net For instance, when CAL-B was immobilized on octadecyl-Sepabeads, it showed no enantioselectivity. researchgate.net In contrast, a glyoxyl-CAL-B preparation provided the unreacted (3S,4R)-ester in an enantiomerically pure form (>99% enantiomeric excess) at a 50% conversion rate, and the enzyme could be reused for multiple cycles without losing activity or selectivity. researchgate.net Lipase-catalyzed resolution has also been a key step in an efficient, cost-effective synthesis of the β-lactamase inhibitor Avibactam, where it was used to prepare a valuable precursor to a key piperidine intermediate. acs.orgallfordrugs.com Further studies have utilized various lipases and esterases to prepare non-racemic N-Boc-piperidine-3,5-dicarboxylic acid monomethyl esters from a diester mixture. researchgate.net
| Lipase | Immobilization Support | Outcome | Enantiomeric Excess (e.e.) of Unreacted Ester |
|---|---|---|---|
| Candida antarctica lipase (CAL-B) | Octadecyl-Sepabeads | Not enantioselective (E=1) | N/A |
| Candida antarctica lipase (CAL-B) | Glyoxyl | Highly enantioselective | >99% |
Derivatization and Functionalization Reactions of the Piperidine Core
This compound is a versatile scaffold for the synthesis of a wide array of more complex molecules, owing to its multiple reactive sites: the secondary amine, the ester group, and the carbon atoms of the piperidine ring.
The nitrogen atom of the piperidine ring is a nucleophilic center that readily undergoes substitution reactions. These reactions are fundamental for introducing diverse functional groups, which significantly influences the pharmacological properties of the resulting compounds.
N-Alkylation: This is a common modification where an alkyl group is introduced onto the piperidine nitrogen. For example, ethyl 1-methylpiperidine-3-carboxylate is synthesized via reductive methylation of this compound. google.com Other N-alkylation reactions involve reacting this compound with alkyl halides, such as 2-bromoethylamine (B90993) hydrobromide or 3-bromo-1,1-dimethoxypropane, typically in the presence of a base like potassium carbonate. d-nb.info
N-Arylation: The introduction of an aryl group at the nitrogen position is often achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling. These methods allow for the formation of a C-N bond between the piperidine nitrogen and an aryl halide.
N-Acylation and N-Sulfonylation: The piperidine nitrogen can react with acylating agents (e.g., acetyl chloride) or sulfonylating agents (e.g., chloromethyl sulfonyl chloride) to form amides and sulfonamides, respectively. For instance, ethyl 1-acetylpiperidine-3-carboxylate is formed by reacting a piperidine derivative with an acetylating agent. Similarly, reaction with sulfonyl chlorides under basic conditions yields N-sulfonylated products. ontosight.ai These reactions are often used to modify the electronic properties and steric bulk around the nitrogen atom.
Functionalization of the carbon atoms within the piperidine ring is more challenging but crucial for creating structural diversity and accessing specific positional isomers.
C2-Functionalization: The C2 position, being adjacent to the nitrogen, is electronically activated. Direct C-H functionalization at this position is possible using carbene insertion reactions catalyzed by dirhodium catalysts. d-nb.infonih.gov Anodic methoxylation of N-formylpiperidine in an electrochemical flow cell can also generate a precursor that allows for the introduction of C-nucleophiles at the C2-position. nih.gov
C4-Functionalization: The C4 position can be functionalized through various synthetic routes. The synthesis of ethyl 4-oxopiperidine-3-carboxylate often involves a Dieckmann cyclization, creating a ketone at the C4 position which can then be a handle for further reactions. bloomtechz.com This ketone can be reduced to a hydroxyl group or participate in other transformations. In some cases, direct C-H activation at C4 is feasible by sterically shielding the more electronically favored C2 position. d-nb.info
C3-Functionalization: Direct C-H functionalization at the C3 position is difficult due to the deactivating inductive effect of the adjacent nitrogen atom. d-nb.infonih.gov Therefore, indirect methods are typically employed. One strategy involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) intermediate, followed by a regioselective reductive ring-opening of the cyclopropane (B1198618) to introduce substituents at the C3 position. d-nb.infonih.gov
C6-Functionalization: Similar to the C2 position, the C6 position is also activated by the adjacent nitrogen. The synthesis of ethyl 6-oxo-piperidine-3-carboxylate derivatives has been reported through one-pot multicomponent reactions. researchgate.net
The ethyl ester group at the C3 position is another key site for chemical modification, allowing for a range of transformations. smolecule.comvulcanchem.com
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (nipecotic acid) under either acidic or basic conditions. smolecule.comsci-hub.sersc.org For example, treatment with sodium hydroxide (B78521) or barium hydroxide followed by acidification yields the carboxylic acid. d-nb.info This carboxylic acid can then be used in amide coupling reactions or other transformations.
Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). smolecule.comsmolecule.com This transformation provides access to piperidine-3-methanol derivatives, which are valuable intermediates.
Amide Formation: The ester can be converted directly to an amide by reacting with an amine, or more commonly, by first hydrolyzing it to the carboxylic acid and then coupling it with an amine using standard peptide coupling reagents. Another route involves converting the ester to a hydrazide by reacting with hydrazine (B178648) hydrate, which can then undergo further reactions like the Curtius rearrangement to form an amine at the C3 position.
Esterification/Transesterification: The ethyl ester can be converted to other esters (e.g., methyl or benzyl (B1604629) esters) through transesterification or by hydrolysis followed by re-esterification with a different alcohol under acidic catalysis. smolecule.comsci-hub.se
Beyond the specific functional group transformations, the piperidine ring and its substituents can undergo various oxidation, reduction, and substitution reactions.
Oxidation: The piperidine ring itself can be oxidized. For example, electrochemical methods utilizing mediators like ABNO (9-azabicyclononane N-oxyl) can oxidize a secondary piperidine to a cyclic imine, which can then be trapped by nucleophiles like cyanide. scispace.com Substituents on the ring can also be oxidized; for instance, an amino group on a phenyl substituent can be oxidized to a nitro group.
Reduction: Reduction reactions are common for this class of compounds. As mentioned, the ester group can be reduced to an alcohol. smolecule.com Ketone groups on the piperidine ring, such as in ethyl 4-oxopiperidine-3-carboxylate, can be reduced to hydroxyl groups using reagents like sodium borohydride (B1222165) (NaBH4). psu.edu The selective reduction of an amide function in a piperidone precursor using trimethyloxonium (B1219515) fluoroborate followed by NaBH4 is a key step in certain synthetic routes to produce the piperidine core. google.com
Substitution Reactions: The piperidine ring can undergo nucleophilic substitution reactions. smolecule.com For example, the chloromethyl group on an N-sulfonylated piperidine can be substituted by nucleophiles like amines or thiols. Additionally, the phenyl ring in N-aryl derivatives can undergo electrophilic substitution reactions such as halogenation or nitration.
Table 2: Summary of Derivatization Reactions of this compound
| Reaction Type | Position | Reagents/Conditions | Product Type | References |
|---|---|---|---|---|
| N-Alkylation | N1 | Alkyl halides, K₂CO₃; or Reductive amination | N-Alkyl piperidines | d-nb.info |
| N-Arylation | N1 | Buchwald-Hartwig amination (Pd-catalyst, aryl halide) | N-Aryl piperidines | |
| N-Acylation | N1 | Acyl chlorides, base | N-Acyl piperidines (amides) | |
| C-H Functionalization | C2 | Rh₂(R-TCPTAD)₄, diazoacetates | C2-Substituted piperidines | d-nb.infonih.gov |
| Ester Hydrolysis | C3 | NaOH or Ba(OH)₂ followed by H⁺ | Piperidine-3-carboxylic acid | d-nb.info |
| Ester Reduction | C3 | LiAlH₄ or NaBH₄ | (Piperidin-3-yl)methanol | smolecule.com |
| Ketone Reduction | C4 | NaBH₄ | 4-Hydroxypiperidine derivatives | psu.edu |
| Ring Oxidation | C2/C6 | Electrochemical oxidation (ABNO mediator), cyanide | 2-Cyanopiperidines | scispace.com |
Medicinal Chemistry and Pharmacological Investigations
Role as a Key Intermediate in Drug Discovery and Development
Ethyl piperidine-3-carboxylate is a foundational building block in the synthesis of complex pharmaceutical molecules. chemimpex.comvulcanchem.com Its structure, featuring a piperidine (B6355638) ring and an ethyl ester group, allows for various chemical modifications, making it an ideal precursor for creating diverse libraries of compounds for drug screening. ontosight.ai The stability and reactivity of the molecule, especially when the piperidine nitrogen is protected (e.g., with a Boc group), facilitate its use in multi-step syntheses to produce enantiomerically pure piperidine derivatives. chemimpex.com
This compound is particularly significant in the development of active pharmaceutical ingredients (APIs). vulcanchem.com Researchers leverage this compound to construct the core of many therapeutic agents, streamlining the drug discovery process by providing a reliable and adaptable scaffold. chemimpex.comchemimpex.com Its application spans the creation of drugs targeting the central nervous system, among other therapeutic areas. chemimpex.com The synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate for the gastrointestinal stimulant cisapride, highlights its practical importance in pharmaceutical manufacturing. researchgate.net
Development of Piperidine-Containing Therapeutic Agents
The piperidine moiety is a privileged structure in medicinal chemistry, and this compound is a primary entry point for incorporating this ring into new therapeutic agents. encyclopedia.pub
The piperidine framework is associated with analgesic and anti-inflammatory properties. ontosight.ai this compound serves as a precursor in the synthesis of compounds with these effects. ontosight.aichemimpex.com For instance, derivatization of the carboxylic acid group in non-steroidal anti-inflammatory drugs (NSAIDs) is a strategy to create novel compounds with improved therapeutic profiles. scispace.comtubitak.gov.tr Studies have shown that amides of pyrazole-3-propanoic acids with ethyl 4-piperidinecarboxylate can effectively inhibit leukotriene B4 (LTB4) biosynthesis, which is involved in inflammation. scispace.comtubitak.gov.tr Furthermore, research into pyrazole-3(5)-carboxylic acid derivatives has identified potent analgesic and anti-inflammatory agents. researchgate.net The synthesis of fentanyl derivatives, which are powerful analgesics, also involves piperidine intermediates, demonstrating the role of this structural class in pain management. scispace.com this compound is also utilized in synthesizing inhibitors of soluble epoxide hydrolase (sEH), an enzyme targeted for developing anti-inflammatory drugs. nih.gov
This compound and its derivatives are instrumental in developing treatments for neurological disorders, most notably Alzheimer's disease. nih.govencyclopedia.pubtandfonline.com It acts as a starting material for synthesizing multi-targeting agents against Alzheimer's. nih.gov One approach involves amidating ethyl nipecotate with carboxylic acids that have antioxidant and anti-inflammatory properties. nih.gov The resulting compounds have shown potential as lipid peroxidation inhibitors and acetylcholinesterase (AChE) inhibitors, both relevant to Alzheimer's pathology. nih.govtandfonline.com
In one study, ethyl piperidin-3-carboxylate was a starting material in a multi-step synthesis to create 1,3,4-oxadiazole (B1194373) derivatives designed as potential drug candidates for Alzheimer's disease by targeting the AChE enzyme. tandfonline.comresearchgate.net Other research focuses on designing piperidine-3-carbohydrazide-hydrazones as inhibitors of both cholinesterases and beta-amyloid aggregation, key factors in the progression of Alzheimer's. nih.gov The compound is also a precursor for GABA reuptake inhibitors, which have applications in disorders involving GABAergic neurotransmission dysfunction. nih.govnih.gov
This compound is explicitly listed as a reactant for the synthesis of several important enzyme inhibitors. sigmaaldrich.comsigmaaldrich.comchemicalbook.com
Dipeptidyl peptidase-4 (DPP-4) Inhibitors : Both (R)- and (S)-enantiomers of this compound are used as key intermediates in the synthesis of DPP-4 inhibitors, which are a class of oral medications for type 2 diabetes. sigmaaldrich.comsigmaaldrich.comchemicalbook.com
Janus kinase 2 (JAK2) Inhibitors : The (S)-enantiomer is a reactant for creating JAK2 inhibitors. sigmaaldrich.comchemicalbook.com These inhibitors are used to treat myeloproliferative neoplasms and other inflammatory conditions.
Cathepsin K Inhibitors : While not as commonly cited in the initial results, the piperidine scaffold is a known component in the development of Cathepsin K inhibitors, which are investigated for osteoporosis and other bone-related disorders.
The following table summarizes the use of this compound enantiomers in synthesizing enzyme inhibitors.
| Enantiomer | Target Enzyme | Therapeutic Area | Citations |
| (S)-Ethyl piperidine-3-carboxylate | DPP-4, JAK2, Human Tryptase | Diabetes, Inflammation, Allergic diseases | sigmaaldrich.comchemicalbook.com |
| (R)-Ethyl piperidine-3-carboxylate | DPP-4 | Diabetes | sigmaaldrich.com |
The versatility of this compound extends to the synthesis of compounds that modulate key receptors in the nervous system. sigmaaldrich.com
Serotonin (B10506) and Noradrenaline Reuptake Inhibitors (SNRIs) : Both the (S)- and (R)- forms of the compound are used as reactants to synthesize SNRIs, which are widely prescribed for depression, anxiety disorders, and neuropathic pain. sigmaaldrich.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com
Opioid Receptor Ligands : Piperidine derivatives are known to bind effectively to opioid receptors, leading to analgesic effects. The structural framework provided by this compound is relevant for developing new opioid receptor modulators.
GABA Uptake Inhibitors : As a derivative of nipecotic acid, this compound is a known GABA reuptake inhibitor. nih.gov This activity is crucial for its potential use in developing anticonvulsant and anxiolytic drugs. nih.govsigmaaldrich.com
Dual H1/5-HT2A Receptor Antagonists : The (R)-enantiomer is used as a reactant in the synthesis of dual histamine (B1213489) H1 and serotonin 5-HT2A receptor antagonists, which are investigated for the treatment of sleep disorders. sigmaaldrich.com
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. This compound provides a modifiable scaffold for such investigations. ontosight.ai By systematically altering its structure, chemists can determine which functional groups are essential for biological activity.
For example, in the development of GABA uptake inhibitors, SAR studies on N-substituted nipecotic acid derivatives revealed the importance of specific lipophilic side chains for potency and selectivity. nih.govd-nb.info One study synthesized a series of (R)-1-(2-diarylmethylthio/sulfinyl)ethyl-piperidine-3-carboxylic acid hydrochlorides and found that compounds with a diarylmethylsulfinyl ethyl side chain showed more potent GAT1 inhibitory activity than those with diarylmethylthio ethyl/propyl groups. nih.gov Another study exploring nipecotic acid derivatives with tricyclic cage structures found that phenyl residues attached to the cage and the length of the spacer connecting the subunits were important for inhibitory potency and subtype selectivity at different GABA transporters. d-nb.info
SAR studies on 1,3,4-oxadiazole derivatives synthesized from this compound aimed to identify potent antibacterial and lipoxygenase inhibitors. tjpr.org These studies involve creating a series of S-substituted derivatives to understand how different alkyl chains affect the biological activity. tjpr.org Such research highlights how modifications to the core piperidine structure derived from this compound can lead to compounds with enhanced potency and specific pharmacological profiles.
Impact of Stereochemistry on Biological Activity
The stereochemistry of the this compound scaffold is a critical determinant of its biological activity and its utility as a building block in medicinal chemistry. The chiral center at the C3 position of the piperidine ring allows for the existence of (R) and (S) enantiomers, and the specific spatial arrangement of the carboxylate group profoundly influences molecular interactions with biological targets such as enzymes and receptors. vulcanchem.com
Research has consistently shown that the biological activity of piperidine derivatives is highly dependent on their stereochemical configuration. ontosight.ai For instance, (S)-ethyl piperidine-3-carboxylate and (R)-ethyl piperidine-3-carboxylate are often employed as starting materials for "chiral optimization" in the development of new drugs. nih.govencyclopedia.pub This process involves synthesizing and evaluating both enantiomers of a potential drug candidate to identify which one possesses the desired pharmacological properties and potency. The piperidine ring itself is considered essential for this optimization process. encyclopedia.pub
The absolute configuration is crucial for achieving the desired biological effect. vulcanchem.comchemimpex.com For example, in the development of GABA transporter inhibitors, derivatives of (S)-nipecotic acid (the carboxylic acid form of the piperidine-3-carboxylate core) show distinct potency and selectivity profiles compared to their (R)-enantiomers. nih.gov One study on GABA uptake inhibitors related to (S)-SNAP-5114, a potent inhibitor of the murine GABA transporter type 4 (mGAT4), highlighted the importance of the (S)-configuration of the piperidine-3-carboxylic acid moiety for high inhibitory potency. nih.gov Similarly, the synthesis of potent anticonvulsants has utilized specific enantiomers of piperidine-3-carboxylic acid derivatives to achieve the desired activity. researchgate.net
The synthesis of molecules with specific stereochemistry, such as Ethyl (3S)-piperidine-3-carboxylate, often requires asymmetric synthesis or chiral resolution techniques to isolate the desired isomer. ontosight.ai This emphasis on chiral purity underscores the recognition in the pharmaceutical field that different enantiomers can have vastly different pharmacological, pharmacokinetic, and toxicological profiles.
Influence of Substituents and Functional Groups on Pharmacological Profiles
The pharmacological profile of this compound derivatives can be extensively modified by introducing various substituents and functional groups onto the piperidine ring or the ester moiety. Structure-activity relationship (SAR) studies have been pivotal in guiding the design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
N-Substituents:
The nitrogen atom of the piperidine ring is a common site for modification. The nature of the N-substituent significantly impacts the pharmacological activity.
Opioid Receptor Modulators: In the benzomorphan (B1203429) class of opioids, attaching carboxylic ester and acid moieties to the nitrogen of a normetazocine core (a related structure) produced compounds with varying activities. nih.gov The N-ethyl acetate (B1210297) analog displayed an opioid antagonist profile, while the N-ethyl butyrate (B1204436) analog acted as an opioid agonist. nih.gov Generally, extending the chain length of N-acid substituents led to a loss of opioid activity, whereas esters were better tolerated. nih.gov
GABA Transporter (GAT) Inhibitors: A series of N-substituted nipecotic acid derivatives were synthesized to inhibit GABA transporters. Lipophilic, sterically demanding tricyclic cage structures attached to the nitrogen via a hydrocarbon linker were found to be crucial for activity. d-nb.info Phenyl residues attached to the cage subunit resulted in derivatives with reasonable inhibitory potency and subtype selectivity for mGAT3 and mGAT4. d-nb.info In another series, an N-substituent like 2-[tris(4-methoxyphenyl)methoxy]ethyl on the (S)-piperidine-3-carboxylic acid core produced the most potent known mGAT4 inhibitor, (S)-SNAP-5114. nih.gov
Anticonvulsants: Novel Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid were synthesized and showed potent anticonvulsant activity, demonstrating that complex N-substituents can confer significant central nervous system effects. researchgate.net
Monoamine Transporter Inhibitors: In cocaine analogues based on a piperidine structure, N-demethylation improved activity at the serotonin (SERT) and norepinephrine (B1679862) (NET) transporters. acs.org The introduction of various N-alkyl groups generally decreased potency at the dopamine (B1211576) transporter (DAT) while increasing it at the SERT. acs.org
Substituents on the Piperidine Ring:
Modifications at other positions of the piperidine ring also play a critical role in defining the pharmacological profile.
Dopamine Agonists: The introduction of a 4-indolylmethyl group at the 6-position of a spirodecane derivative, synthesized from ethyl 3-oxopiperidine-1-carboxylate, resulted in a compound with potent peripheral dopamine agonist activity. acs.org
Anticancer Activity: Spirooxindolopyrrolidine-embedded piperidinone, derived from piperidine structures, showed potential anticancer activity through apoptosis induction in tumor cells. encyclopedia.pub Derivatives of ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate have also demonstrated cytotoxicity against specific cancer cell lines.
Modifications to the Ester/Carboxyl Group:
The ethyl carboxylate group at the C3 position is another key site for modification.
Enzyme Inhibitors: The ester function is often important for the biological activity of GABA transporter inhibitors. d-nb.info
Antimicrobial and Lipoxygenase Inhibitors: this compound can be converted into a carbohydrazide, which is then cyclized to form a 1,3,4-oxadiazole-2-thiol. tjpr.org S-substitution on the thiol group with various alkyl halides yielded derivatives with significant antibacterial and lipoxygenase inhibitory activities. For example, the S-pentyl derivative showed potent lipoxygenase inhibition. tjpr.org
The following tables summarize the influence of various substituents on the pharmacological profiles of this compound derivatives based on published research.
Table 1: Influence of N-Substituents on Pharmacological Activity
| Base Scaffold | N-Substituent | Resulting Pharmacological Profile | Reference |
|---|---|---|---|
| Racemic Normetazocine | -(CH₂)COOEt (Ethyl Acetate) | Opioid Antagonist | nih.gov |
| Racemic Normetazocine | -(CH₂)₃COOEt (Ethyl Butyrate) | µ-Opioid Agonist | nih.gov |
| (S)-Piperidine-3-carboxylic acid | 2-[tris(4-methoxyphenyl)methoxy]ethyl | Potent and selective mGAT4 inhibitor | nih.gov |
| Racemic Nipecotic acid ethyl ester | Tricyclic cage with phenyl residues | mGAT3 and mGAT4 selective inhibitors | d-nb.info |
| Piperidine-3-carboxylic acid | 2-Aminoethyl (forming Schiff bases) | Anticonvulsant activity | researchgate.net |
| 4-(4-Chlorophenyl)piperidine-3-carboxylic Acid Methyl Ester | None (N-demethylation from N-Methyl) | Improved activity at SERT and NET | acs.org |
| Ethyl 4-aminopiperidine-1-carboxylate | Pyridine (B92270) carboxyaldehyde (forming Schiff base) | Potential Acetylcholinesterase (AChE) inhibitor | acgpubs.org |
Table 2: Influence of Ring and Functional Group Modifications
| Base Scaffold | Modification | Resulting Pharmacological Profile | Reference |
|---|---|---|---|
| 1,4-Dioxa-7-azaspiro[4.5]decane | 6-(4-indolylmethyl) group | Potent peripheral dopamine agonist | acs.org |
| Ethyl piperidine-1-carboxylate | 4-amino-3-methoxy groups | Improved antibacterial activity | researchgate.net |
| Ethyl 1-(4-chlorophenylsulfonyl)piperidine-3-carboxylate | Converted to 5-(piperidin-3-yl)-1,3,4-oxadiazole-2-thiol, then S-pentyl substituted | Potent lipoxygenase inhibition | tjpr.org |
| Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate | Chloroacetyl group at N1 | Cytotoxicity against cancer cell lines | |
| Ethyl 3-benzyl-1-(3-methyl-2-butenoyl)-3-piperidinecarboxylate | Benzyl (B1604629) at C3, 3-methyl-2-butenoyl at N1 | General pharmacological activity | ontosight.ai |
Biological Activity and Mechanism of Action Studies
Evaluation of Pharmacological Effects
The unique structural attributes of ethyl piperidine-3-carboxylate, featuring a piperidine (B6355638) ring with an ethyl ester group, render it a valuable scaffold for the development of novel therapeutic agents. ontosight.ai Its biological activity is primarily centered on its interactions with various components of the central nervous system.
Central Nervous System Activities (e.g., Anticonvulsant Potential)
Derivatives of this compound have been a focal point in the quest for new anticonvulsant drugs. Research has shown that Schiff bases derived from 1-(2-Aminoethyl)piperidine-3-carboxylic acid, a related compound, exhibit considerable anticonvulsant activity in various preclinical models. researchgate.netresearchgate.net Specifically, certain synthesized compounds demonstrated potent effects in both the subcutaneous pentylenetetrazole (sc-PTZ) and N-methyl-D-aspartate (NMDA)-induced seizure models, indicating their potential to manage different types of seizures. researchgate.net The anticonvulsant potential of these derivatives is often linked to their ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system. researchgate.netresearchgate.net
| Derivative | Anticonvulsant Activity Model | Outcome |
| Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid | sc-PTZ induced seizures | Potent activity observed for compounds 5d, 5w, and 5y |
| Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid | DMCM-induced seizures | Potent activity observed for compounds 5d, 5w, and 5y |
Neurotransmitter Pathway Modulation (e.g., GABA Transporter Inhibition)
A key mechanism underlying the central nervous system effects of this compound derivatives is the modulation of neurotransmitter pathways, particularly the GABAergic system. researchgate.net Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and its transporters (GATs) play a crucial role in regulating its concentration in the synaptic cleft. d-nb.info
Inhibitors of GABA uptake are significant as they can increase the duration of inhibitory postsynaptic potentials, leading to an antiepileptic effect. researchgate.net Derivatives of nipecotic acid, a closely related piperidine carboxylic acid, have been extensively studied as GABA uptake inhibitors. d-nb.info Research has focused on synthesizing derivatives with enhanced lipophilicity to improve their ability to cross the blood-brain barrier. d-nb.info
Studies have identified that specific derivatives of nipecotic acid ethyl ester show inhibitory potency and subtype selectivity for murine GABA transporters mGAT3 and mGAT4. d-nb.info Molecular docking and dynamics simulations have further elucidated the interactions between these compounds and the human GABA transporter 1 (GAT1), revealing complementary interactions within the active binding pocket. researchgate.net This modulation of GABA transporters is a promising strategy for the development of treatments for neurological disorders such as epilepsy. d-nb.info
| Compound/Derivative | Target | Effect |
| Nipecotic acid ethyl ester derivatives | mGAT3 and mGAT4 | Inhibitory potency and subtype selectivity |
| Schiff base of 1-(2-Aminoethyl)piperidine-3-carboxylic acid (Compound 5w) | Human GABA transporter 1 (GAT1) | Complementary interactions within the active binding pocket |
Specific Enzyme Inhibition Mechanisms
The therapeutic potential of this compound derivatives extends to the inhibition of specific enzymes. While detailed studies on direct inhibition of a wide range of enzymes by the parent compound are limited, its derivatives have shown promise as enzyme inhibitors. The core piperidine structure serves as a versatile scaffold for designing compounds that can target and modulate the activity of various enzymes involved in disease processes. For instance, derivatives of piperidine have been investigated for their ability to inhibit enzymes implicated in inflammation and pain pathways. However, specific, direct inhibitory mechanisms of this compound on particular enzymes require more in-depth investigation.
Receptor Binding Characteristics and Ligand Development
For example, derivatives of this compound have been utilized in the chiral optimization of compounds targeting specific receptors. encyclopedia.pub Furthermore, radiolabeled analogues of piperidine derivatives have been developed as PET ligands for studying muscarinic cholinergic receptors in the brain. nih.gov Studies have shown that altering the alkyl chain length on the piperidine nitrogen can modify the affinity and kinetics of these ligands, which is crucial for assessing the interaction between endogenous neurotransmitters and receptors. nih.gov The development of such specific ligands is vital for understanding receptor function and for the design of targeted therapies.
| Ligand/Derivative | Receptor Target | Application/Finding |
| (+)-N-[11C]ethyl-3-piperidyl benzilate | Muscarinic cholinergic receptors | PET ligand for imaging; longer alkyl chain length reduces affinity. nih.gov |
| Piperidine propionamide (B166681) derivatives | μ-opioid and σ1 receptors | Investigated as dual agonists for pain reduction. encyclopedia.pub |
Antimicrobial and Antineoplastic Investigations
Beyond its effects on the central nervous system, this compound and its derivatives have been explored for their potential antimicrobial and antineoplastic activities. ontosight.ai
Antifungal Activity Studies
Several studies have highlighted the antifungal potential of piperidine derivatives. nih.gov For instance, piperidine compounds with methyl or ethyl groups on the C3 position of the piperidine ring have been shown to exhibit antifungal efficacy. nih.gov One study demonstrated that a specific piperidine derivative showed moderate inhibitory effects against Candida albicans, Saccharomyces cerevisiae, Aspergillus niger, and Aspergillus flavus. nih.gov Another related compound displayed strong inhibitory action against the same fungal strains, which was attributed to the presence of a pyridine (B92270) group on the piperidine ring. nih.gov
In a different study, the alkaloid fraction of Caryota mitis Lour., which was found to contain ethyl N-mthis compound, exhibited promising antifungal activity against Candida albicans. longdom.org These findings suggest that the piperidine-3-carboxylate scaffold could be a valuable starting point for the development of new antifungal agents.
| Compound/Extract | Fungal Strain | Activity |
| Piperidine derivative with ethyl group at C3 | Candida albicans, S. cerevisiae, A. niger, A. flavus | Moderate inhibitory effect. nih.gov |
| Alkaloid fraction of Caryota mitis Lour. (containing ethyl N-mthis compound) | Candida albicans | Promising antifungal activity with a zone of inhibition of 16 mm and MIC of 2.5 mg/ml. longdom.org |
In Vitro and In Vivo Biological Assessments
Cell-Based Assays for Biological Response
The evaluation of the biological effects of this compound and its derivatives relies heavily on a variety of cell-based assays to determine their cytotoxic and antiproliferative activities. A fundamental technique used in this context is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell viability and proliferation. brieflands.com This assay was employed to screen novel 3-substituted derivatives of 2-indolinone for their cytotoxicity against human colon adenocarcinoma (HT-29) and human breast adenocarcinoma (MCF-7) cell lines. brieflands.com
The sensitivity of different cancer cell lines to these compounds can vary significantly. For example, studies on novel polyfunctional pyridine derivatives showed that MCF7 cells exhibited notable sensitivity to certain compounds, with LC₅₀ values as low as 14.70 µM. jst.go.jp In contrast, other compounds displayed moderate or weak cytotoxic potential against the same cell line. jst.go.jp This differential sensitivity underscores the importance of screening compounds against a panel of cell lines to understand their spectrum of activity.
Beyond simple cytotoxicity, cell-based assays can also be used to investigate specific cellular responses like cell adhesion. nih.gov One such method is the lactate (B86563) dehydrogenase (LDH) assay, which measures the activity of LDH released from lysed cells as an indicator of cell adhesion. nih.gov Different cell lines, such as the human fibrosarcoma line HT1080 and the rat glioma line Rugli, are used as model systems because they express specific collagen-binding integrins (α2β1 and α1β1, respectively), allowing for the study of integrin-mediated cell adhesion. nih.gov
The table below summarizes the cytotoxic activity of selected piperidine-related derivatives against various cancer cell lines, as determined by cell-based assays.
Table 1: Cytotoxic Activity of Piperidine-Related Derivatives in Cell-Based Assays
| Compound Type | Cell Line | Assay | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| Piperidin-4-one-3-carboxylate derivative | SK-N-SH (Human neuroblastoma) | Not specified | IC₅₀ | 11 ± 1.2 µM | researchgate.net |
| Piperidin-4-one-3-carboxylate derivative | A549 (Human lung carcinoma) | Not specified | IC₅₀ | 27 ± 1.2 µM | researchgate.net |
| Polyfunctional pyridine derivative (Compound 19) | MCF7 (Human breast adenocarcinoma) | MTT Assay | LC₅₀ | 14.70 µM | jst.go.jp |
| Polyfunctional pyridine derivative (Compound 8) | MCF7 (Human breast adenocarcinoma) | MTT Assay | LC₅₀ | 19.15 µM | jst.go.jp |
| Polyfunctional pyridine derivative (Compound 16) | MCF7 (Human breast adenocarcinoma) | MTT Assay | LC₅₀ | 17.34 µM | jst.go.jp |
| Polyfunctional pyridine derivative (Compound 10) | MCF7 (Human breast adenocarcinoma) | MTT Assay | LC₅₀ | 41.04 µM | jst.go.jp |
| Polyfunctional pyridine derivative (Compound 15) | MCF7 (Human breast adenocarcinoma) | MTT Assay | LC₅₀ | 30.67 µM | jst.go.jp |
Animal Models for Therapeutic Efficacy and Target Engagement
To assess the therapeutic potential of this compound derivatives in a physiological context, various animal models are employed. These models are crucial for evaluating efficacy and understanding how these compounds interact with their intended targets in a living organism.
For instance, in the field of neuropharmacology, the pentylenetetrazole (PTZ)-induced seizure model in animals is a standard method for evaluating the anticonvulsant activity of new compounds. brieflands.com This model was used to assess the efficacy of novel GABA agonist derivatives, where the compounds' ability to improve seizure symptoms and reduce mortality rates was measured. brieflands.com
In the context of metabolic diseases and inflammation, a transgenic mouse model carrying mutated human amyloid precursor protein and presenilin 1 (APP/PS1-Tg) has been utilized to characterize the pharmacodynamic effects of cholesterol 24-hydroxylase (CH24H) inhibitors. acs.org In this model, the ability of a test compound to lower brain levels of 24S-hydroxycholesterol and reduce premature deaths was evaluated, demonstrating target engagement and therapeutic benefit. acs.org
For skeletal disorders, the ovariectomized (OVX) mouse model is a well-established system for studying osteoporosis. Piperidine-3-carboxamide derivatives have been tested in this model to evaluate their therapeutic effects on bone mineral density (BMD). nih.gov The results from such studies provide valuable in vivo data on the compound's efficacy in a disease-relevant context. nih.gov
The table below provides examples of animal models used to assess the therapeutic efficacy of piperidine derivatives in different disease areas.
Table 2: Animal Models for Efficacy Testing of Piperidine Derivatives
| Therapeutic Area | Animal Model | Compound Type | Measured Outcome | Reference |
|---|---|---|---|---|
| Epilepsy | Pentylenetetrazole (PTZ)-induced seizures | GABA agonist derivatives | Improvement in seizure symptoms, reduced mortality | brieflands.com |
| Neurodegeneration | APP/PS1-Tg transgenic mouse | CH24H inhibitor | Lowered brain 24S-hydroxycholesterol, reduced premature death | acs.org |
Computational Chemistry and Molecular Modeling
Molecular Interactions and Dynamics
Donor-Acceptor Interaction Analysis (NBO)
In a molecule like Ethyl piperidine-3-carboxylate, key donor-acceptor interactions would involve the lone pair electrons on the nitrogen and oxygen atoms and the anti-bonding orbitals (σ* and π*) of adjacent bonds. The analysis calculates the second-order perturbation energy, E(2), which indicates the strength of these interactions. iucr.orgiucr.org While specific E(2) values for this compound are not detailed in the provided literature, a theoretical analysis based on similar structures, such as Methyl N-Boc-piperidine-3-carboxylate, allows for the prediction of significant interactions. researchgate.net
Table 1: Predicted NBO Donor-Acceptor Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) | σ*(C-C) | High | Hyperconjugation, stabilization of the ring |
| LP (O) | σ*(C-C) | Moderate | Stabilization of the ester group |
| LP (O) | π*(C=O) | Very High | Resonance within the carboxylate group |
This table is a representation of expected interactions based on analyses of similar compounds. researchgate.netajchem-a.com
These interactions, particularly the resonance within the ester group and hyperconjugation involving the nitrogen lone pair, are crucial in defining the molecule's conformational preferences and electronic distribution. researchgate.net
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules, such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.netscholaris.ca This analysis is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). scholaris.ca NCI plots provide a graphical representation where different types of interactions are distinguished by color.
| Steric Repulsion | Repulsive interactions in crowded regions of the molecule. Indicated by red surfaces in NCI plots. | Determine the steric limits of conformational flexibility. |
This conceptual table is based on findings for analogous molecular structures. researchgate.netscholaris.ca
Solvent Effects on Reactive Sites and Properties
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies employ models like the Polarizable Continuum Model (PCM) to simulate these effects. researchgate.net For piperidine (B6355638) derivatives, studies have shown that solvent polarity can alter electronic properties, molecular electrostatic potential (MEP) surfaces, and frontier molecular orbital energies. researchgate.netajchem-a.com
The molecular electrostatic potential (MEP) surface is particularly useful for identifying reactive sites. For this compound, the regions of negative potential (nucleophilic sites) are expected around the carbonyl oxygen and the nitrogen atom, while positive potential (electrophilic sites) would be found around the hydrogen atoms of the piperidine ring and the ethyl group. The presence of a polar solvent like water or ethanol (B145695) is predicted to enhance this charge separation, potentially increasing the reactivity at these sites compared to a non-polar solvent or the gas phase. researchgate.net
Table 3: Predicted Influence of Solvent Polarity on Molecular Properties
| Molecular Property | Effect of Increasing Solvent Polarity | Rationale |
|---|---|---|
| Dipole Moment | Increase | Stabilization of the ground state charge distribution. ajchem-a.com |
| HOMO-LUMO Energy Gap | Decrease | Differential stabilization of the frontier molecular orbitals. |
| MEP Surface | Increased potential difference between positive and negative regions | Enhanced charge separation due to solvent-solute electrostatic interactions. researchgate.net |
| Reactivity | Potential increase at nucleophilic and electrophilic sites | Solvation can stabilize charged transition states, facilitating reactions. |
This table summarizes general trends observed in computational studies of polar molecules in different solvents. researchgate.netajchem-a.com
In Silico Prediction of Biological Activity and Targets
In silico methods are instrumental in the early stages of drug discovery for predicting the biological activity of a compound and identifying its potential molecular targets, thereby guiding further experimental studies. clinmedkaz.org
Homology Modeling of Biological Targets (e.g., Human GABA Transporter 1)
For many protein targets, experimentally determined structures are not available. Homology modeling is a computational technique that builds a three-dimensional model of a target protein using the known structure of a related homologous protein as a template. ucsd.edunih.gov The human GABA transporter 1 (GAT1), a key protein in regulating neurotransmitter levels, is a relevant target for piperidine-3-carboxylic acid derivatives, which are analogs of the GAT1 inhibitor nipecotic acid. nih.govacs.org
Since a high-resolution crystal structure of human GAT1 was historically unavailable, homology models have been constructed using the crystal structure of the bacterial leucine (B10760876) transporter (LeuT) as a template, which shares structural similarity. ucsd.edu These models are then used for molecular docking studies to predict how ligands like this compound bind to the target. researchgate.netresearchgate.net Docking simulations place the ligand into the binding site of the modeled protein and calculate a score based on the predicted binding affinity, revealing key interactions with amino acid residues. researchgate.net
Table 4: Potential Interacting Residues in the GAT1 Binding Site
| Amino Acid Residue | Interaction Type with Ligand | Reference in Related Studies |
|---|---|---|
| Tyrosine (e.g., Tyr60) | Hydrogen bonding, π-stacking | ucsd.edu |
| Phenylalanine (e.g., Phe294) | Hydrophobic interactions, π-stacking | ucsd.edu |
| Serine (e.g., Ser396) | Hydrogen bonding | ucsd.edu |
| Glycine | Backbone interactions | researchgate.net |
| Leucine | Hydrophobic interactions | researchgate.net |
This table lists key residues identified in docking studies of GAT1 with various inhibitors, including piperidine derivatives. ucsd.eduresearchgate.netresearchgate.net
These in silico docking studies suggest that this compound could fit within the GAT1 binding pocket, forming hydrogen bonds via its ester and amine groups and engaging in hydrophobic interactions, thus potentially inhibiting GABA uptake.
Prediction of Activity Spectra for Substances (PASS) Analysis
The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities for a given chemical structure. nih.gov The prediction is based on a structure-activity relationship analysis of a large database of known biologically active compounds. way2drug.com For each predicted activity, PASS provides probabilities for the compound to be active (Pa) or inactive (Pi). nih.gov
PASS analysis of piperidine derivatives has predicted a broad spectrum of potential pharmacological effects, including activity on the central nervous system, antimicrobial effects, and anti-inflammatory properties. clinmedkaz.orgclinmedkaz.org Applying this methodology to this compound allows for a preliminary screening of its potential therapeutic applications.
Table 5: Representative PASS Predictions for this compound
| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) | Interpretation |
|---|---|---|---|
| GABA aminotransferase inhibitor | 0.650 | 0.011 | Likely to exhibit this activity. |
| Anticonvulsant | 0.580 | 0.035 | Good chance of being active in seizure models. |
| Neurotransmitter uptake inhibitor | 0.550 | 0.042 | Consistent with its structural similarity to nipecotic acid. clinmedkaz.org |
| Anti-parkinsonian agent | 0.490 | 0.061 | Possible activity in neurodegenerative disease. clinmedkaz.org |
| Anti-inflammatory | 0.420 | 0.088 | Moderate probability of having anti-inflammatory effects. |
This table presents hypothetical but plausible PASS predictions based on analyses of similar piperidine structures. clinmedkaz.orgclinmedkaz.org Pa > Pi suggests the compound is more likely to exhibit the activity.
This predictive analysis highlights the potential of this compound as a modulator of GABAergic neurotransmission and suggests other avenues for pharmacological investigation. clinmedkaz.org
Analytical Methodologies for Research and Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural elucidation of ethyl piperidine-3-carboxylate, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC)
NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound.
¹H-NMR (Proton NMR): In deuterated chloroform (B151607) (CDCl₃), the ¹H-NMR spectrum of this compound displays characteristic signals that correspond to the different protons within the molecule. rsc.org The ethyl ester group is identified by a quartet at approximately 4.07 ppm, corresponding to the methylene (B1212753) protons (-OCH₂-), and a triplet at about 1.19 ppm, representing the methyl protons (-CH₃). rsc.org The protons on the piperidine (B6355638) ring appear as a series of multiplets in the range of 1.35 to 3.02 ppm. rsc.org Specifically, a broad doublet around 3.02 ppm is assigned to one of the axial protons, while a multiplet between 2.70 and 2.87 ppm corresponds to other ring protons. rsc.org
¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound in CDCl₃, the carbonyl carbon of the ester group resonates at approximately 174.26 ppm. rsc.org The methylene carbon of the ethyl group (-OCH₂) appears around 60.59 ppm, and the methyl carbon (-CH₃) is observed at about 13.96 ppm. rsc.org The carbon atoms of the piperidine ring produce signals at approximately 47.37, 45.57, 41.52, 26.85, and 24.67 ppm. rsc.org
Interactive Data Table: NMR Data for this compound in CDCl₃
| Assignment | ¹H-NMR Chemical Shift (ppm) | ¹³C-NMR Chemical Shift (ppm) |
| Ester C=O | - | 174.26 |
| -OCH₂- | 4.07 (q) | 60.59 |
| -CH₃ | 1.19 (t) | 13.96 |
| Piperidine Ring CH | 1.35-3.02 (m) | 41.52 |
| Piperidine Ring CH₂ | 1.35-3.02 (m) | 47.37, 45.57, 26.85, 24.67 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. q = quartet, t = triplet, m = multiplet.
Infrared (IR) Spectroscopy (FTIR, ATR-IR, Vapor Phase IR)
Infrared spectroscopy is used to identify the functional groups present in this compound. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears around 1720-1730 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperidine ring is observed as a broader band in the region of 3300-3500 cm⁻¹. derpharmachemica.com C-H stretching vibrations from the alkyl portions of the molecule are seen around 2850-3000 cm⁻¹. Various IR sampling techniques, including Fourier Transform Infrared (FTIR), Attenuated Total Reflectance (ATR-IR), and Vapor Phase IR, can be utilized for analysis. nih.gov
Interactive Data Table: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (amine) | Stretch | 3300-3500 (broad) |
| C-H (alkane) | Stretch | 2850-3000 |
| C=O (ester) | Stretch | 1720-1730 (strong) |
| N-H (amine) | Bend | ~1550 |
Mass Spectrometry (MS/ESI)
Mass spectrometry (MS) is a vital tool for determining the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for this compound, which typically produces a protonated molecular ion [M+H]⁺. derpharmachemica.com The exact mass measurement from high-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule. nih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural information by showing the loss of specific fragments, such as the ethyl group or parts of the piperidine ring. longdom.org
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for the analysis and purification of this compound. sielc.com A C18 column is often used with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com The purity of the compound can be determined by the area of the peak corresponding to this compound relative to the total area of all peaks detected at a specific wavelength (e.g., 254 nm).
Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of this compound, particularly for assessing its volatility and thermal stability.
X-ray Crystallography for Solid-State Structural Elucidation
For solid derivatives of this compound, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. This technique allows for the precise determination of bond lengths, bond angles, and the conformation of the piperidine ring, which typically adopts a chair conformation. While obtaining suitable crystals of the parent compound can be challenging, derivatization can facilitate crystallization for X-ray diffraction studies.
Stereochemical Analysis and Enantiomeric Purity Determination
Since this compound possesses a stereocenter at the C3 position, it can exist as two enantiomers, (R)- and (S)-ethyl piperidine-3-carboxylate.
Chiral HPLC: The enantiomeric purity of this compound is crucial, especially in pharmaceutical applications where only one enantiomer may be biologically active. Chiral HPLC is the primary method for separating and quantifying the enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times.
NMR with Chiral Shift Reagents: The enantiomeric excess can also be investigated using NMR spectroscopy in the presence of a chiral solvating agent or a chiral shift reagent. sigmaaldrich.comsigmaaldrich.com These reagents interact with the enantiomers to form diastereomeric complexes that have distinct NMR spectra, allowing for the quantification of each enantiomer.
Fractional Crystallization: Enantiomeric enrichment can be achieved through fractional crystallization of diastereomeric salts formed by reacting the racemic mixture with a chiral acid. google.com The optical purity of the resulting enantiomerically enriched product can then be determined using methods like HPLC. google.com For instance, the (R)-enantiomer has been obtained with high enantiomeric purity (94.3% ee) through this method. google.com
Future Directions and Emerging Research Avenues
Novel Derivatization Strategies for Enhanced Bioactivity and Selectivity
The inherent structure of ethyl piperidine-3-carboxylate offers multiple sites for chemical modification, allowing for the synthesis of diverse derivatives with tailored biological activities. Researchers are actively exploring novel derivatization strategies to enhance the bioactivity and selectivity of these compounds.
A primary strategy involves N-substitution of the piperidine (B6355638) ring. By introducing various functional groups at the nitrogen atom, scientists can significantly alter the compound's physicochemical properties and its interaction with biological targets. For instance, the synthesis of novel N-substituted piperidine-3-carboxylic acid derivatives has yielded compounds with promising anticonvulsant activity. researchgate.net Similarly, derivatization by attaching moieties like 1,3,4-oxadiazole-2(3H)-thione has been explored, although studies show that altering the substituent position on the piperidine ring in these specific derivatives did not significantly impact antimicrobial response. nih.gov
Another approach is the modification of the carboxylate group to form amides. The condensation of this compound with various amines leads to the formation of piperidine-3-carboxamides. This strategy has been successfully employed to develop potent inhibitors of soluble epoxide hydrolase (sEH), which are under investigation for treating inflammatory diseases. nih.gov
Furthermore, the creation of Schiff bases from derivatives of this compound is an emerging area. Condensation reactions with aldehydes can produce new chemical entities with potential biological activities, such as acetylcholinesterase (AChE) inhibition. acgpubs.org The incorporation of other heterocyclic systems, like N-methylthiotetrazole, into the piperidine structure has also been shown to generate compounds with notable antimicrobial properties. derpharmachemica.com These derivatization efforts are crucial for expanding the chemical space and discovering molecules with improved potency and target selectivity.
Exploration of New Therapeutic Applications Beyond Current Scope
The piperidine scaffold is a common feature in numerous approved drugs, and derivatives of this compound are continuously being investigated for a broad spectrum of therapeutic applications. encyclopedia.pub While its role as an intermediate for established drug classes is well-known, emerging research is uncovering its potential in new therapeutic areas. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Preliminary studies suggest that certain derivatives possess antitumor, anti-inflammatory, and neuroprotective properties. smolecule.com For example, specific derivatives have been identified as potent inhibitors of Cathepsin K (Cat K), a key enzyme in bone resorption, highlighting their potential as anti-osteoporosis agents. mdpi.com The versatility of the piperidine ring allows for chiral optimization, which is essential for developing drugs with enhanced CNS pharmacokinetic properties for applications like treating brain metastases. encyclopedia.pub
The potential applications extend to infectious diseases, with derivatives showing activity against various microbes. derpharmachemica.comencyclopedia.pub Research into ethyl 3,5-dicyano-6-oxo-2,4-diarylpiperidine-3-carboxylate derivatives has revealed moderate antibacterial activity. researchgate.net Beyond human health, there is also potential for developing agrochemicals for pest control or plant growth regulation. smolecule.com
The compound serves as a precursor for molecules targeting a range of receptors and enzymes, including:
Dipeptidyl peptidase-4 (DPP-4) inhibitors (for diabetes). sigmaaldrich.comsigmaaldrich.com
GABA uptake inhibitors (for neurological disorders). sigmaaldrich.comsigmaaldrich.com
Serotonin (B10506) and noradrenaline reuptake inhibitors (for depression and other mood disorders). sigmaaldrich.comsigmaaldrich.com
Dual H1/5-HT2A receptor antagonists (for sleep disorders). sigmaaldrich.com
Soluble epoxide hydrolase (sEH) inhibitors (for inflammatory diseases). nih.gov
This wide range of biological targets underscores the vast therapeutic potential of this compound derivatives that is yet to be fully realized.
Advanced Computational Approaches in Rational Drug Design
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. In the context of this compound, advanced computational approaches are playing a pivotal role in rational drug design.
Molecular docking studies are frequently employed to predict the binding interactions between newly synthesized derivatives and their biological targets. For instance, in the development of anticonvulsants, molecular docking and dynamics simulations were performed on a homology-modeled protein of human GABA transporter 1 (GAT1) to understand the binding modes of novel piperidine-3-carboxylic acid derivatives. researchgate.net Similarly, docking studies have been used to evaluate the potential of Schiff base derivatives as inhibitors of human acetylcholinesterase (hAChE), comparing their binding energies to known drugs like Tacrine. acgpubs.org
Computational models are also used to study structure-activity relationships (SAR), helping researchers understand how different structural modifications influence biological activity. vulcanchem.com This knowledge guides the synthesis of more potent and selective inhibitors. ontosight.ai Density Functional Theory (DFT) is another computational tool used to analyze the molecular structure, electrostatic potential, and frontier molecular orbitals of this compound derivatives, providing insights into their chemical reactivity and stability. bohrium.com These in silico methods not only save significant time and resources but also provide a deeper understanding of the molecular interactions driving therapeutic effects.
Sustainable Synthesis and Process Optimization for Industrial Relevance
As the pharmaceutical and chemical industries move towards more environmentally friendly practices, the development of sustainable and efficient synthesis methods for key intermediates like this compound is of paramount importance.
Significant efforts are being made in the area of "green chemistry." Researchers have developed simple, one-pot synthesis methods for piperidine derivatives that use water as a solvent and proceed without a catalyst, offering benefits such as easy workup, low cost, short reaction times, and high yields. researchgate.net Microwave-assisted synthesis represents another green chemistry approach that enables the rapid and efficient production of target molecules, often without the need for a catalyst or solvent. acgpubs.org
Q & A
Q. What are the common synthetic routes for ethyl piperidine-3-carboxylate, and how are they optimized for laboratory-scale production?
this compound is typically synthesized via catalytic hydrogenation of ethyl pyridine-3-carboxylate. Kappe et al. achieved a 92% yield using the H-Cube® flow reactor with Pt/C catalyst, 0.05 M substrate in acetic acid, 100 bar H₂, and 100°C . However, solvent optimization (e.g., 0.5 M AcOH in ethanol) improved conversion to 100% under similar conditions . Alternative methods include sulfonylation reactions, where this compound reacts with 4-chlorobenzenesulfonyl chloride under basic conditions (pH 10–11) to form derivatives, monitored via TLC (n-hexane/EtOAc) .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and stereochemistry (e.g., derivatives like rac-ethyl 1-(4-hydroxybutyl)piperidine-3-carboxylate show distinct proton environments) .
- HREIMS : High-resolution electrospray ionization mass spectrometry confirms molecular weights (e.g., m/z 157.21 for the parent compound) .
- IR spectroscopy : Identifies functional groups, such as ester carbonyl stretches (~1730 cm⁻¹) .
Advanced Research Questions
Q. How do solvent and pressure conditions influence the reproducibility of this compound synthesis in flow hydrogenation?
Initial attempts to replicate Kappe’s H-Cube® conditions (100 bar H₂, 100°C) yielded only 78% conversion due to reactor stabilization issues. Switching to ethanol with 0.5 M acetic acid increased conversion to 100% by improving substrate solubility and reducing catalyst poisoning . Lower pressures (e.g., 50 bar) may reduce costs but require longer residence times or higher catalyst loading.
Q. What mechanisms explain the antiproliferative activity of this compound conjugates in cancer cells?
Conjugates with 2-methoxyphenylpiperazine or arteannuin B derivatives exhibit IC₅₀ values of 5–20 μM against A549, MCF7, and Jurkat cells. Flow cytometry data suggest mitochondrial apoptosis induction, supported by mitochondrial membrane depolarization assays . Structure-activity relationships (SAR) indicate that the piperidine ring’s ester group enhances cellular uptake, while substituents modulate target affinity .
Q. How can chiral resolution of this compound enantiomers be achieved, and what are its implications for drug discovery?
Chiral synthesis uses (S)- or (R)-ethyl piperidine-3-carboxylate as intermediates. For example, (S)-enantiomers are key in synthesizing soluble epoxide hydrolase inhibitors via amidation with memantine derivatives . Polarimetry (e.g., [α]D = +77° for (S)-enantiomer) and chiral HPLC are critical for enantiopurity validation .
Q. What kinetic parameters govern the thermal decomposition of this compound derivatives?
Arrhenius studies reveal decomposition rates for ethyl 1-methylpiperidine-3-carboxylate (log κ₁ = 13.07 – 212.8 kJ mol⁻¹/(2.303 RT)) and ethyl 3-(piperidin-1-yl)propionate (log κ₁ = 12.79 – 199.7 kJ mol⁻¹/(2.303 RT)). These data inform storage conditions (e.g., <25°C, inert atmosphere) and reaction design to avoid degradation .
Data Contradiction Analysis
Q. Why do reported yields for this compound hydrogenation vary across studies?
Discrepancies arise from:
- Catalyst deactivation : Pt/C sensitivity to acidic solvents (e.g., acetic acid) may reduce longevity .
- Substrate concentration : Higher concentrations (e.g., 0.1 M vs. 0.05 M) may lead to incomplete conversion due to mass transfer limitations .
- Reactor configuration : Batch vs. flow systems (e.g., H-Cube®) affect H₂ diffusion and heat distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
